molecular formula C14H13NO3 B1608673 Methyl 3-(6-methoxypyridin-3-yl)benzoate CAS No. 893736-60-2

Methyl 3-(6-methoxypyridin-3-yl)benzoate

Cat. No. B1608673
M. Wt: 243.26 g/mol
InChI Key: SSKKWWBDWOOGMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 3-(6-methoxypyridin-3-yl)benzoate” is a chemical compound with the CAS Number: 893736-60-2 . It has a molecular weight of 243.26 . The IUPAC name for this compound is methyl 3- (6-methoxy-3-pyridinyl)benzoate .


Molecular Structure Analysis

The InChI code for “Methyl 3-(6-methoxypyridin-3-yl)benzoate” is 1S/C14H13NO3/c1-17-13-7-6-12 (9-15-13)10-4-3-5-11 (8-10)14 (16)18-2/h3-9H,1-2H3 . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

Tubulin Polymerization Inhibition

Methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate has been identified as a potent inhibitor of tubulin polymerization. This compound exhibits promising antiproliferative activity towards human cancer cells without affecting antimicrobial and antimalarial activities. The inhibition of tubulin polymerization leads to the disruption of microtubule formation, inducing G2/M cell cycle arrest in HeLa cells. This mechanism underlies its potential as a therapeutic agent against cancer (Minegishi et al., 2015).

Corrosion Inhibition

A study on the theoretical synthesis and experimental analysis of methyl 3-(6-methoxypyridin-3-yl)benzoate derivatives demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic environments. These compounds protect against corrosion by adsorption on the metal surface, highlighting their application in materials science and engineering (Arrousse et al., 2021).

Photophysical Properties

The synthesis and investigation of methyl 3-(6-methoxypyridin-3-yl)benzoate derivatives revealed unique photophysical properties, such as enhanced quantum yields for luminescence in specific solvents. These properties suggest potential applications in materials science for the development of optical and electronic devices (Kim et al., 2021).

Catalysis in Organic Synthesis

Methyl 3-(6-methoxypyridin-3-yl)benzoate and its analogs have been utilized in the catalysis of various organic reactions, including the efficient synthesis of cajaninstilbene acid derivatives. This showcases the compound's utility in facilitating complex organic syntheses, which are crucial in pharmaceutical and chemical industries (Chen et al., 2019).

properties

IUPAC Name

methyl 3-(6-methoxypyridin-3-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-17-13-7-6-12(9-15-13)10-4-3-5-11(8-10)14(16)18-2/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSKKWWBDWOOGMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C2=CC(=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70405447
Record name Methyl 3-(6-methoxypyridin-3-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(6-methoxypyridin-3-yl)benzoate

CAS RN

893736-60-2
Record name Methyl 3-(6-methoxypyridin-3-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(6-methoxypyridin-3-yl)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-(6-methoxypyridin-3-yl)benzoate
Reactant of Route 3
Reactant of Route 3
Methyl 3-(6-methoxypyridin-3-yl)benzoate
Reactant of Route 4
Reactant of Route 4
Methyl 3-(6-methoxypyridin-3-yl)benzoate
Reactant of Route 5
Reactant of Route 5
Methyl 3-(6-methoxypyridin-3-yl)benzoate
Reactant of Route 6
Reactant of Route 6
Methyl 3-(6-methoxypyridin-3-yl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.